Lipophilicity Differential: Methyl Ester (LogP 1.13) versus Free Carboxylic Acid (LogP 0.62) Drives Membrane Permeability Prediction
The methyl ester derivative exhibits a computed LogP of 1.13, compared to 0.62 for the free carboxylic acid analog (3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid, CAS 1375069-41-2), representing a ΔLogP of +0.51 . This ~0.5 log unit increase corresponds to an approximately threefold higher octanol–water partition coefficient, predicting significantly enhanced passive membrane permeability. The esterification eliminates the ionizable carboxylic acid proton (pKa ~4–5), ensuring the compound remains predominantly neutral at physiological pH, in contrast to the predominantly ionized free acid .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.13 (Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate, CAS 357637-38-8) |
| Comparator Or Baseline | LogP = 0.62 (3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid, CAS 1375069-41-2) |
| Quantified Difference | ΔLogP = +0.51 (approximately 3.2-fold higher partition coefficient) |
| Conditions | Computed LogP values from ChemSrc database using standard prediction algorithms; both compounds share the identical 3-oxo-3,4-dihydroquinoxaline core scaffold |
Why This Matters
For cellular assay programs, the methyl ester's higher LogP predicts superior membrane penetration, enabling intracellular target engagement studies where the ionized free acid may be excluded; procurement of the methyl ester thus avoids the need for esterification post-purchase.
- [1] Manallack, D.T. The pKa distribution of drugs: Application to drug discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. View Source
